REACTION_CXSMILES
|
S(O)(O)(=O)=O.[CH2:6]([C:9]1[NH:10][C:11]2[CH:17]=[C:16]([C:18](O)=O)[CH:15]=[CH:14][C:12]=2[N:13]=1)[CH2:7][CH3:8].C([C:24]1[NH:25][C:26]2[CH:32]=[C:31](C(O)=O)[CH:30]=[CH:29][C:27]=2[N:28]=1)CC.Cl.Cl.CNC1C=CC=CC=1N.N>O>[CH2:6]([C:9]1[NH:10][C:11]2[CH:17]=[C:16]([C:18]3[N:25]([CH3:24])[C:26]4[CH:32]=[CH:31][CH:30]=[CH:29][C:27]=4[N:28]=3)[CH:15]=[CH:14][C:12]=2[N:13]=1)[CH2:7][CH3:8] |f:0.1.2,3.4.5|
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Name
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2-n-propyl-benzimidazole-5-carboxylic acid-hemisulphate
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Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(CC)C=1NC2=C(N1)C=CC(=C2)C(=O)O.C(CC)C=2NC1=C(N2)C=CC(=C1)C(=O)O
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Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CNC1=C(N)C=CC=C1
|
Name
|
polyphosphoric acid
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
whilst cooling with ice
|
Type
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EXTRACTION
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Details
|
The resulting solution is extracted three times with 200 ml of ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1NC2=C(N1)C=CC(=C2)C2=NC1=C(N2C)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |